molecular formula C5H13NS B2424393 1-(Ethylsulfanyl)propan-2-amine CAS No. 331826-46-1

1-(Ethylsulfanyl)propan-2-amine

Cat. No.: B2424393
CAS No.: 331826-46-1
M. Wt: 119.23
InChI Key: KRVVUNSYQWYLBU-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)propan-2-amine is a chemical compound with the molecular formula C5H13NS and a molecular weight of 119.23 g/mol It is characterized by the presence of an ethylsulfanyl group attached to a propan-2-amine backbone

Mechanism of Action

Result of Action

The molecular and cellular effects of 1-(Ethylsulfanyl)propan-2-amine’s action are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors affect this compound is currently unavailable .

Preparation Methods

The synthesis of 1-(Ethylsulfanyl)propan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the alkylation of propan-2-amine with ethylsulfanyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Comparison with Similar Compounds

1-(Ethylsulfanyl)propan-2-amine can be compared with other similar compounds such as:

Properties

IUPAC Name

1-ethylsulfanylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS/c1-3-7-4-5(2)6/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVVUNSYQWYLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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